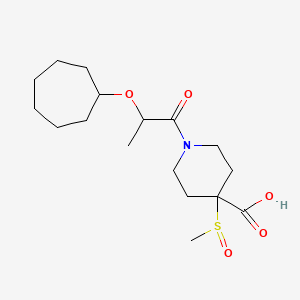
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research for its unique properties. This compound has shown promise in various applications, including as a tool for studying the mechanism of action of benzodiazepines, as well as for investigating the role of GABA receptors in the central nervous system.
作用機序
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the receptor and reduces the activity of the receptor in the absence of GABA, while enhancing the activity of the receptor in the presence of GABA.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including reducing the sedative effects of benzodiazepines, blocking the development of benzodiazepine tolerance, and reducing the severity of benzodiazepine withdrawal symptoms.
実験室実験の利点と制限
One of the main advantages of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property makes it a valuable tool for studying the mechanism of action of benzodiazepines and for investigating the role of GABA receptors in the central nervous system. However, one limitation of using this compound 15-4513 is that it may not accurately reflect the effects of benzodiazepines in vivo, as it has been shown to have different effects in different animal models.
将来の方向性
There are a number of potential future directions for research on 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is investigating the potential therapeutic applications of this compound 15-4513, particularly in the treatment of benzodiazepine dependence and withdrawal. Another area of interest is exploring the potential use of this compound 15-4513 as a tool for investigating the role of GABA receptors in the development of anxiety and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound 15-4513 and to determine its potential as a therapeutic agent.
合成法
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization with acetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a reaction with 3,4-dihydro-2H-pyran-6-carboxylic acid.
科学的研究の応用
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property has made it a valuable tool for investigating the mechanism of action of benzodiazepines, as well as for studying the role of GABA receptors in the central nervous system.
特性
IUPAC Name |
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-8-9-17(12-6-2-1-5-11(12)16-14)15(19)13-7-3-4-10-20-13/h1-2,5-7H,3-4,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLTXTXZODAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)

![2-(2,5-Dimethylphenyl)-6-[3-[(1-methylpyrazol-4-yl)methyl]azetidine-1-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B7439609.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![3-[3-[4-(5-hydroxypentyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one](/img/structure/B7439622.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)
![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B7439634.png)
![2-methyl-6-[[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7439643.png)
![3-[1-(4-Chloro-3-cyanobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B7439652.png)
